molecular formula C13H16OS B13524495 Cyclohexanone, 3-[(phenylmethyl)thio]- CAS No. 77670-21-4

Cyclohexanone, 3-[(phenylmethyl)thio]-

Cat. No.: B13524495
CAS No.: 77670-21-4
M. Wt: 220.33 g/mol
InChI Key: YYXFTEKRSDLAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 3-[(phenylmethyl)thio]- is a sulfur-containing cyclohexanone derivative characterized by a phenylmethylthio (-S-CH₂C₆H₅) substituent at the 3-position of the cyclohexanone ring. This compound belongs to a class of organosulfur derivatives, where the thioether group imparts distinct electronic and steric properties compared to oxygen-based analogs. The molecular formula is C₁₃H₁₆OS, with a molar mass of 220.33 g/mol . Its synthesis typically involves nucleophilic substitution or thiol-ene reactions, as evidenced by protocols in similar compounds (e.g., TLC Rf = 0.45 in Et₂O/hexanes (1:2)) .

Properties

CAS No.

77670-21-4

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

3-benzylsulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

YYXFTEKRSDLAHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Benzylthio)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylthiol, followed by nucleophilic substitution on the cyclohexanone . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.

Industrial production methods for this compound are not widely documented, but scalable synthesis routes would likely involve similar reaction mechanisms with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Benzylthio)cyclohexan-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

3-(Benzylthio)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Benzylthio)cyclohexan-1-one exerts its effects depends on the specific application. In medicinal chemistry, its activity may involve interactions with biological targets such as enzymes or receptors. The benzylthio group can participate in various binding interactions, while the cyclohexanone moiety can undergo metabolic transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The following table highlights key structural and physical differences between Cyclohexanone, 3-[(phenylmethyl)thio]- and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Key Physical Properties
Cyclohexanone, 3-[(phenylmethyl)thio]- C₁₃H₁₆OS 220.33 Phenylmethyl thioether (-S-CH₂C₆H₅) TLC Rf = 0.45 (Et₂O/hexanes)
3-[(4-Methylphenyl)sulfanyl]cyclohexanone C₁₃H₁₆OS 220.33 4-Methylphenyl thioether (-S-C₆H₄CH₃) ChemSpider ID: 9075407
Cyclohexanone, 3-(4-acetylphenyl)- C₁₄H₁₆O₂ 216.28 4-Acetylphenyl (-C₆H₄COCH₃) Industrial intermediate
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone C₂₂H₂₂O₃ 334.41 Methoxyphenyl and phenyl groups Bioactive precursor
Cyclohexanone, 3-[(1S)-3-hydroxy-1-methylpropoxy] C₁₀H₁₈O₃ 186.25 Hydroxyalkoxy group (-O-C₃H₆OH) Chiral synthesis applications

Key Observations:

  • Substituent Effects on Polarity: The thioether group in the target compound increases lipophilicity compared to oxygen analogs (e.g., methoxy or hydroxypropoxy derivatives), as reflected in its TLC mobility (Rf = 0.45 vs. 0.53 for 1-Cyclohexenylethanone) .

Biological Activity

Cyclohexanone, 3-[(phenylmethyl)thio]- (CAS Number: 77670-21-4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Cyclohexanone derivatives are typically synthesized through various methods, including nucleophilic substitution reactions involving thiol groups. The synthesis of Cyclohexanone, 3-[(phenylmethyl)thio]- involves the reaction of cyclohexanone with phenylmethyl thio derivatives. This compound is characterized by its thioether functional group, contributing to its biological activity.

Anti-inflammatory Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing thioether groups have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for some related compounds were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that Cyclohexanone, 3-[(phenylmethyl)thio]- may exhibit similar anti-inflammatory properties due to its structural characteristics .

Anticancer Activity

Cyclohexanone derivatives have also been evaluated for their anticancer potential. Compounds with thioether functionalities have demonstrated activity against various cancer cell lines, including breast and lung cancer cells. For example, a study highlighted that certain quinazoline derivatives showed effectiveness against multiple tumor cell lines, suggesting a possible analogous effect for cyclohexanone derivatives .

Structure-Activity Relationships (SAR)

The biological activity of Cyclohexanone, 3-[(phenylmethyl)thio]- can be understood through SAR studies that emphasize the role of substituents on the cyclohexanone ring and the phenylmethyl thio group. The presence of electron-donating groups has been associated with enhanced biological activity:

  • Electron-donating groups : Increase electron density on the aromatic ring, enhancing interaction with biological targets.
  • Thioether group : Imparts unique reactivity and solubility properties that may influence cellular uptake and bioactivity.

Case Studies

  • In vitro Studies : Research has shown that cyclohexanone derivatives can inhibit cell proliferation in various cancer models, indicating their potential as therapeutic agents.
  • In vivo Models : Animal studies have demonstrated that compounds similar to Cyclohexanone, 3-[(phenylmethyl)thio]- can reduce tumor growth and inflammation markers in models of cancer and arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.